

A Technical Guide to (3-Methylbutoxy)benzene (CAS: 1129-64-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Methylbutoxy)benzene

Cat. No.: B2804405

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **(3-Methylbutoxy)benzene**, also known as isopentyl phenyl ether. It covers its chemical properties, established synthetic routes, characteristic reactions, spectroscopic data, and applications, with a focus on providing detailed experimental and analytical information for laboratory use.

Chemical and Physical Properties

(3-Methylbutoxy)benzene is an aromatic ether characterized by a benzene ring linked to a 3-methylbutoxy (isoamylloxy) group. This structure imparts distinct properties, making it a valuable intermediate in various fields of chemical synthesis.^[1] Its key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
CAS Number	1129-64-2	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₆ O	[2] [3]
Molecular Weight	164.24 g/mol	[2] [3] [4]
IUPAC Name	(3-Methylbutoxy)benzene	[3]
Synonyms	Isopentyl phenyl ether, (3-methyl-butoxy)-benzene	[3]
InChIKey	ZSBTVXBAENDZBH-UHFFFAOYSA-N	[3]
SMILES	CC(C)CCOC1=CC=CC=C1	[3]
Appearance	Colorless oil	[5]
Purity	Min. 95% (commercially available)	[2]

Synthesis of (3-Methylbutoxy)benzene

The synthesis of **(3-Methylbutoxy)benzene** is most commonly achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a primary and efficient method.[\[1\]](#) Alternative methods, such as palladium-catalyzed dehydrogenation, have also been developed.[\[5\]](#)[\[6\]](#)

Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide ion with an alkyl halide. Phenol is first deprotonated by a base to form the more nucleophilic phenoxide, which then displaces the halide from 1-bromo-3-methylbutane.[\[1\]](#)

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenol, 1-bromo-3-methylbutane, and a base such as potassium carbonate (K₂CO₃).[\[1\]](#) A polar aprotic solvent like dimethylformamide (DMF) or acetone is used as the reaction medium.[\[1\]](#)

- Catalyst Addition (Optional): To improve reaction efficiency, a phase-transfer catalyst like tetrabutylammonium bromide can be added to the mixture.[1]
- Reaction: Heat the mixture to a temperature between 80–120°C and maintain reflux with vigorous stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as diethyl ether or ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or distillation to yield pure **(3-Methylbutoxy)benzene**. [6]

[Click to download full resolution via product page](#)

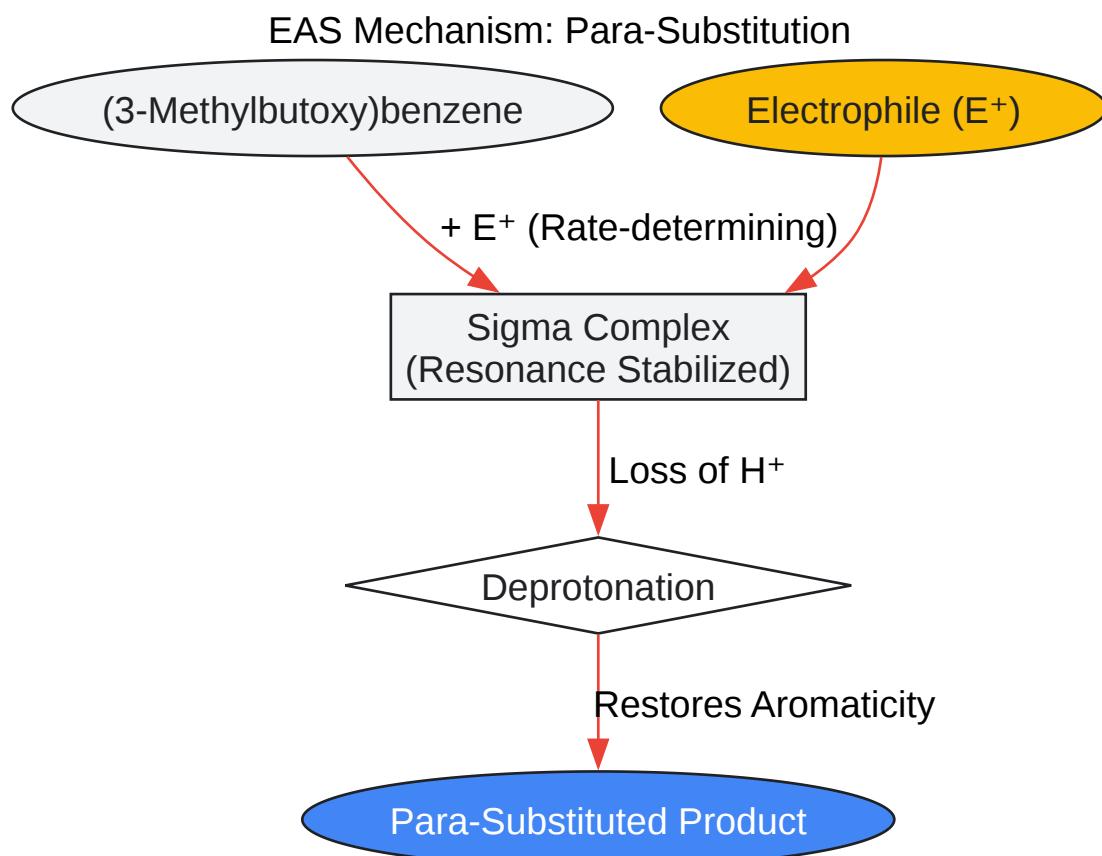
Figure 1: Williamson Ether Synthesis Workflow.

Palladium-Catalyzed Dehydrogenative Alkylation

Aryl ethers can also be synthesized from cyclohexanone derivatives and alcohols using a palladium on charcoal (Pd/C) catalyst.[5][6] This method represents a more modern approach to C–O bond formation.

- Reactant Preparation: In a round-bottom flask equipped with a condenser, add the cyclohexanone derivative to an excess of 3-methyl-1-butanol (which acts as both reagent and solvent).[5]

- Catalyst Addition: Add 5% Palladium on charcoal (Pd/C) to the mixture under an inert atmosphere (e.g., argon).[5]
- Reaction: Stir the mixture vigorously at a high temperature (e.g., 130°C) for approximately 24 hours.[5][6]
- Work-up: After the reaction, dissolve the crude mixture in a solvent like dichloromethane (CH_2Cl_2) and filter to remove the Pd/C catalyst.[5][6]
- Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude product by silica column chromatography (eluent: cyclohexane/ethyl acetate) to obtain the desired aryl ether.[5][6]

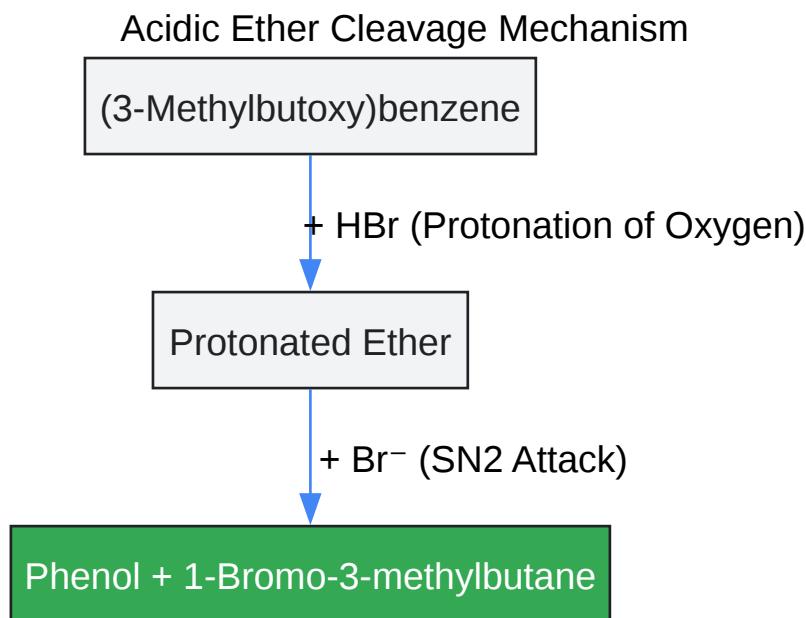

Chemical Reactivity and Key Reactions

The chemical behavior of **(3-Methylbutoxy)benzene** is dominated by the interplay between the aromatic ring and the activating ether group.

Electrophilic Aromatic Substitution (EAS)

The 3-methylbutoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[1] This is due to the electron-donating resonance effect of the oxygen's lone pairs, which increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. Due to the significant steric bulk of the 3-methylbutoxy group, the para-substituted product is strongly favored over the ortho product.[1]

- Nitration: Reaction with a mixture of nitric acid (HNO_3) and sulfuric acid (H_2SO_4) yields primarily 1-(3-methylbutoxy)-4-nitrobenzene.[1]
- Sulfonation: Reaction with fuming sulfuric acid (SO_3 in H_2SO_4) favors the formation of 4-(3-methylbutoxy)benzenesulfonic acid.[1]



[Click to download full resolution via product page](#)

Figure 2: Electrophilic Aromatic Substitution Pathway.

Ether Cleavage

While the ether linkage is generally stable, it can be cleaved under harsh, strongly acidic conditions using hydrohalic acids like HBr or HI.^[1] The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol), followed by nucleophilic attack of the halide ion on the alkyl carbon.^[1]

[Click to download full resolution via product page](#)

Figure 3: Mechanism of Ether Cleavage by HBr.

Spectroscopic and Analytical Data

Structural elucidation and purity assessment of **(3-Methylbutoxy)benzene** rely on standard spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for verifying purity and identifying trace impurities.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure. Predicted chemical shifts for ^1H and ^{13}C NMR are presented below, along with experimental data where available.

Table 2: ^1H NMR Spectral Data

Protons	Predicted δ (ppm) [1]	Experimental δ (ppm)[5]	Multiplicity
Aromatic (C ₆ H ₅)	6.8 - 7.3	6.88 - 6.93	Multiplet
-O-CH ₂ -	3.9 - 4.1	3.99 ($J = 6.7$ Hz)	Triplet
-CH ₂ -CH-	1.6 - 1.8	1.54 - 1.71	Multiplet
-CH(CH ₃) ₂	1.8 - 2.0	1.82 - 1.87	Multiplet
-CH(CH ₃) ₂	0.9 - 1.0	0.96 ($J = 6.6$ Hz)	Doublet

Table 3: Predicted ¹³C NMR Spectral Data[1]

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Aromatic (C-O)	158 - 160
Aromatic (CH)	114 - 130
-O-CH ₂ -	67 - 70
-CH ₂ -CH-	38 - 40
-CH(CH ₃) ₂ (methine)	25 - 27
-CH(CH ₃) ₂ (methyls)	22 - 24

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For **(3-Methylbutoxy)benzene** (C₁₁H₁₆O), the mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of 164.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum of **(3-Methylbutoxy)benzene** will prominently feature a characteristic C-O ether stretching vibration around 1100 cm⁻¹.[1] An evaluated reference spectrum is available in the NIST Chemistry WebBook.[4]

Applications in Research and Development

(3-Methylbutoxy)benzene is a versatile building block with applications in several areas of chemical research.

- Intermediate for Complex Molecules: It serves as a precursor for synthesizing more complex organic compounds, including substituted aromatic derivatives.[\[1\]](#)
- Materials Science: The 3-methylbutoxy group can be incorporated into larger molecules to influence their physical properties.[\[1\]](#) Derivatives have been used in the development of advanced materials such as liquid crystals and photoswitchable azo compounds.[\[1\]](#)
- Ligand Synthesis: It has been used in the synthesis of complex ligands for creating coordination polymers and intricate network structures.[\[1\]](#)
- Polymer Chemistry: It has been described as a cyclic monomer for use in the production of polyester plastics.[\[2\]](#)
- Biochemical Tools: The compound's fluorescent properties suggest potential for use in the fluorescent labeling of proteins and DNA.[\[2\]](#)

Safety and Handling

(3-Methylbutoxy)benzene should be handled with care in a laboratory setting. While a specific, detailed safety data sheet was not found in the search results, general precautions for aromatic ethers and flammable organic liquids should be followed. The compound is intended for research purposes only.

Table 4: Safety and Handling Precautions

Aspect	Precaution	Reference
Handling	Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including protective gloves and safety glasses. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.	[7][8]
Storage	Store in a tightly closed container in a cool, dry place. Store away from oxidizing agents.	[9]
Fire Fighting	Use dry chemical, foam, or carbon dioxide as extinguishing media. Water may be ineffective.	[7][9]
Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.	[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Methylbutoxy)benzene | 1129-64-2 | Benchchem [benchchem.com]
- 2. (3-Methylbutoxy)benzene | CymitQuimica [cymitquimica.com]

- 3. (3-Methylbutoxy)benzene | C11H16O | CID 517982 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Ether, isopentyl phenyl [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. synergzine.com [synergzine.com]
- 8. htpchem.com [htpchem.com]
- 9. Benzene,[(3-methylbutoxy)methyl]- | CAS#:122-73-6 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [A Technical Guide to (3-Methylbutoxy)benzene (CAS: 1129-64-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2804405#3-methylbutoxy-benzene-cas-number-1129-64-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com